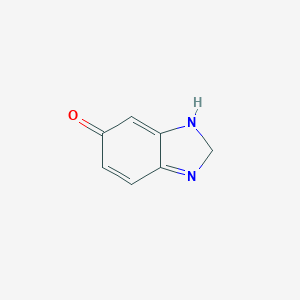

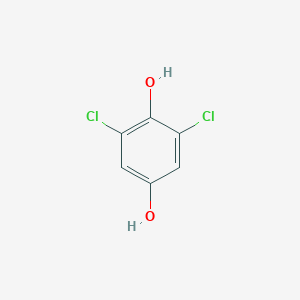

3,5-Dihydroxy-4-acétyltoluène

Vue d'ensemble

Description

Applications De Recherche Scientifique

3,5-Dihydroxy-4-acetyltoluene is a versatile building block used in the production of various pharmaceutical and agrochemical intermediates . It is used as a reagent for organic synthesis and as a specialty chemical . Its applications include:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

Medicine: Used in the preparation of sodium glucose co-transporter 2 inhibitors for the treatment of diabetes.

Mécanisme D'action

Target of Action

3,5-Dihydroxy-4-acetyltoluene, also known as 1-(2,6-dihydroxy-4-methylphenyl)ethanone, is an acetophenone derivative . It is primarily used in the preparation of sodium glucose co-transporter 2 inhibitors, which are used as antidiabetic agents . Therefore, its primary target is the sodium glucose co-transporter 2 (SGLT2) protein.

Pharmacokinetics

Its boiling point is predicted to be around 2887±350 °C , and its density is approximately 1.239±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Analyse Biochimique

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and degradation over time .

Dosage Effects in Animal Models

The effects of 3,5-Dihydroxy-4-acetyltoluene vary with different dosages in animal models

Metabolic Pathways

It is known that this compound interacts with certain enzymes or cofactors .

Transport and Distribution

It is known that this compound interacts with certain transporters or binding proteins .

Subcellular Localization

It is known that this compound may be directed to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4-acetyltoluene can be synthesized by reacting acetic anhydride with orcinol. The reaction can be carried out using concentrated sulfuric acid at 130°C, yielding a 65% product . Alternatively, cation exchange resins such as Amberlite IR-120 or Zeokarb-225 can be used at 160°C, although this method yields a lower 20% product .

Industrial Production Methods: Industrial production methods for 3,5-Dihydroxy-4-acetyltoluene typically involve the same synthetic routes mentioned above, with optimization for larger-scale production. The use of cation exchange resins may be preferred for their reusability and ease of separation from the reaction mixture.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dihydroxy-4-acetyltoluene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Ethers or esters.

Comparaison Avec Des Composés Similaires

3,5-Dihydroxy-4-isopropylstilbene: Known for its antioxidant and anticancer activities.

3,4,5-Trihydroxystilbene: Exhibits strong antioxidant properties and is a potent free radical scavenger.

3,5-Dihydroxy-4’-methoxystilbene: A methylated resveratrol analog with improved bioavailability.

Uniqueness: 3,5-Dihydroxy-4-acetyltoluene is unique due to its specific structure, which allows it to be used in the preparation of sodium glucose co-transporter 2 inhibitors. Its dual hydroxyl groups and acetyl group provide distinct reactivity and biological activity compared to other similar compounds .

Propriétés

IUPAC Name |

1-(2,6-dihydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYUORWXJSURNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439541 | |

| Record name | 3,5-Dihydroxy-4-acetyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1634-34-0 | |

| Record name | 3,5-Dihydroxy-4-acetyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

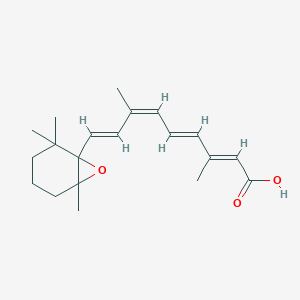

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)